molecular formula C5H14Cl2N2O2 B8096689 Ethyl (2S)-2,3-diaminopropanoate dihydrochloride CAS No. 143119-70-4

Ethyl (2S)-2,3-diaminopropanoate dihydrochloride

Cat. No.: B8096689
CAS No.: 143119-70-4
M. Wt: 205.08 g/mol
InChI Key: MUFTVIRBUNQPIU-FHNDMYTFSA-N
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Description

Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, is a non-proteinogenic α,β-diamino acid. This compound is valuable as a building block for natural product biosynthesis and the development of synthetic drugs. It is particularly significant in the synthesis of monobactams, a class of β-lactam antibiotics known for their stability against metallo-β-lactamases, which are enzymes that confer resistance to conventional β-lactam antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, involves the functionalization of 2,3-diaminopropionates. A divergent synthesis approach is often employed, featuring an array of small functional groups. This method ensures high diastereoselectivity and substrate tolerance by the terminal adenylation domain of the non-ribosomal peptide synthetase SulM .

Industrial Production Methods

Industrial production methods for this compound typically involve chemical complementation in mutant strains of Pseudomonas acidophila that are deficient in the supply of native precursors. This process yields bioactive monobactams through fermentation, confirmed by spectrometric data and microbiological assays .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of 2,3-diaminopropionates, which serve as precursors for the synthesis of monobactams and other bioactive compounds .

Scientific Research Applications

Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, has numerous scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex molecules, including antibiotics and other pharmaceuticals.

    Biology: It serves as a precursor in the biosynthesis of natural products, particularly in mutant strains of bacteria.

    Medicine: The compound is crucial in the development of monobactams, which are used to treat bacterial infections resistant to conventional antibiotics.

    Industry: It is employed in the large-scale production of bioactive compounds through fermentation processes.

Mechanism of Action

The mechanism of action of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, involves its role as a substrate for non-ribosomal peptide synthetases. These enzymes incorporate the compound into larger molecules, such as monobactams, through a series of enzymatic reactions. The molecular targets and pathways involved include the terminal adenylation domain of SulM, which exhibits high substrate tolerance and diastereoselectivity .

Comparison with Similar Compounds

Similar Compounds

    L-2,3-Diaminopropionate: A structural backbone of monobactams.

    C3-functionalized derivatives: Various derivatives with small functional groups.

Uniqueness

Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, is unique due to its high diastereoselectivity and substrate tolerance in enzymatic reactions. Its ability to serve as a precursor for the synthesis of bioactive monobactams sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl (2S)-2,3-diaminopropanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c1-2-9-5(8)4(7)3-6;;/h4H,2-3,6-7H2,1H3;2*1H/t4-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFTVIRBUNQPIU-FHNDMYTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143119-70-4
Record name Ethyl 2,3-diaminopropionate dihydrochloride, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143119704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07VJ8XIH2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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